ヒドロコルチゾンアセポネート

概要

説明

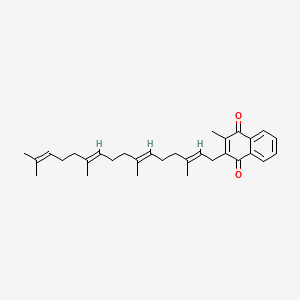

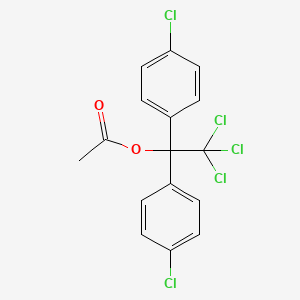

ヒドロコルチゾンアセポネートは、主に獣医学で使用される合成コルチコステロイドです。これは、酢酸とプロピオン酸とのヒドロコルチゾン(コルチゾール)のエステルです。 この化合物は、強力な抗炎症作用と免疫抑制作用で知られており、動物のさまざまな皮膚症(皮膚病)の治療に効果的です .

科学的研究の応用

ヒドロコルチゾンアセポネートは、次のような幅広い科学研究における応用を持っています。

化学: エステル化と加水分解反応を研究するためのモデル化合物として使用されます。

生物学: 細胞プロセスと遺伝子発現への影響が調査されています。

医学: コルチコステロイドに反応する皮膚症の炎症とそう痒の症状を治療するために、獣医学で使用されます。

作用機序

ヒドロコルチゾンアセポネートは、細胞質のグルココルチコイド受容体に結合することによってその効果を発揮します。結合後、受容体-リガンド複合体は細胞核に移行し、標的遺伝子のプロモーター領域のグルココルチコイド応答配列(GRE)と相互作用します。 この相互作用により、プロ炎症性遺伝子の抑制と抗炎症性遺伝子の促進が起こり、炎症と免疫応答が抑制されます .

類似の化合物:

ヒドロコルチゾン酢酸エステル: ヒドロコルチゾンの別のエステルで、同様の抗炎症目的で使用されます。

プレドニゾロン: 同様の抗炎症作用を持つ合成グルココルチコイド。

デキサメタゾン: 抗炎症作用と免疫抑制作用がより強いグルココルチコイド.

独自性: ヒドロコルチゾンアセポネートは、ジエステル形成によって独特であり、これにより皮膚への透過性が向上し、患部に保持される時間が長くなります。 これにより、他のコルチコステロイドと比較して、より低用量で効果を発揮します .

生化学分析

Biochemical Properties

Hydrocortisone aceponate interacts with the cytosolic glucocorticoid receptor . Upon binding, the receptor-ligand complex translocates into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of target genes . This interaction influences the expression of genes that code for cytokines such as IL-1, IL-2, IL-3, IL-4, IL-5, IL-6, IL-8, and TNF-alpha .

Cellular Effects

Hydrocortisone aceponate has a significant impact on various types of cells and cellular processes. It suppresses cell-mediated immunity by reducing cytokine production, which in turn limits T cell proliferation . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of hydrocortisone aceponate involves binding to the cytosolic glucocorticoid receptor . This binding forms a receptor-ligand complex that moves into the cell nucleus and binds to glucocorticoid response elements in the promoter region of target genes . This binding interaction leads to changes in gene expression, including the inhibition of genes coding for various cytokines .

Temporal Effects in Laboratory Settings

Hydrocortisone aceponate is a relatively stable substance, showing no significant sign of degradation after 12 months of storage under long-term and accelerated conditions . Modest instability was noted on exposure to light, suggesting that the substance should be stored protected from light .

Dosage Effects in Animal Models

The effects of hydrocortisone aceponate can vary with different dosages in animal models . The recommended dosage for dogs, for example, is 1.52 µg of hydrocortisone aceponate per cm² of affected skin per day . This dosage can be achieved with two pump spray activations over a surface equivalent to a square of 10 cm x 10 cm .

Metabolic Pathways

Hydrocortisone aceponate is primarily metabolized in the liver via the CYP3A4 enzyme . After metabolism, corticosteroids are excreted by the kidneys, and some of the topical corticosteroids and their metabolites are also excreted into the bile .

Transport and Distribution

It is known that after binding to the glucocorticoid receptor, the receptor-ligand complex translocates into the cell nucleus .

Subcellular Localization

The subcellular localization of hydrocortisone aceponate is primarily in the cytosol, where it binds to the glucocorticoid receptor . After this binding event, the receptor-ligand complex translocates into the cell nucleus , indicating that hydrocortisone aceponate can be found both in the cytosol and the nucleus of the cell.

準備方法

合成ルートと反応条件: ヒドロコルチゾンアセポネートは、ヒドロコルチゾンを酢酸とプロピオン酸でエステル化することによって合成されます。この反応は、通常、エステル化プロセスを促進するために酸触媒を使用します。 反応条件には、望ましいエステルを形成し、重要な副反応を起こさないように、温度とpHを制御することが含まれます .

工業的生産方法: 工業的な環境では、ヒドロコルチゾンアセポネートは、同様のエステル化プロセスを使用して、より大きな規模で生産されます。このプロセスには、最終製品の一貫性と純度を確保するために、高純度の出発物質と厳格な品質管理措置の使用が含まれます。 工業生産には、化合物の保存期間を延ばすための精製および安定化のステップも含まれています .

化学反応の分析

反応の種類: ヒドロコルチゾンアセポネートは、次のようなさまざまな化学反応を起こします。

酸化: この反応により、ケトンとカルボン酸が生成される可能性があります。

還元: 還元反応は、ケトンをアルコールに変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物:

酸化: ケトンとカルボン酸の生成。

還元: アルコールの生成。

類似化合物との比較

Hydrocortisone acetate: Another ester of hydrocortisone, used for similar anti-inflammatory purposes.

Prednisolone: A synthetic glucocorticoid with similar anti-inflammatory properties.

Dexamethasone: A more potent glucocorticoid used for its anti-inflammatory and immunosuppressive effects.

Uniqueness: Hydrocortisone aceponate is unique due to its diester formation, which enhances its transmission through the skin and prolongs its retention in the affected area. This makes it effective at lower doses compared to other corticosteroids .

特性

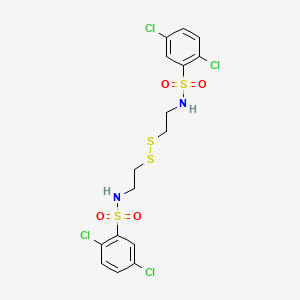

IUPAC Name |

[(8S,9S,10R,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O7/c1-5-22(31)33-26(21(30)14-32-15(2)27)11-9-19-18-7-6-16-12-17(28)8-10-24(16,3)23(18)20(29)13-25(19,26)4/h12,18-20,23,29H,5-11,13-14H2,1-4H3/t18-,19-,20-,23+,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBMYAOAMQLLPK-FZNHGJLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Hydrocortisone binds to the cytosolic glucocorticoid receptor. After binding the receptor the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes. The anti-inflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. Specifically glucocorticoids induce lipocortin-1 (annexin-1) synthesis, which then binds to cell membranes preventing the phospholipase A2 from coming into contact with its substrate arachidonic acid. This leads to diminished eicosanoid production. The cyclooxygenase (both COX-1 and COX-2) expression is also suppressed, potentiating the effect. In other words, the two main products in inflammation Prostaglandins and Leukotrienes are inhibited by the action of Glucocorticoids. Glucocorticoids also stimulate the lipocortin-1 escaping to the extracellular space, where it binds to the leukocyte membrane receptors and inhibits various inflammatory events: epithelial adhesion, emigration, chemotaxis, phagocytosis, respiratory burst and the release of various inflammatory mediators (lysosomal enzymes, cytokines, tissue plasminogen activator, chemokines etc.) from neutrophils, macrophages and mastocytes. Additionally the immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding. | |

| Record name | Hydrocortisone aceponate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14538 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

74050-20-7 | |

| Record name | Hydrocortisone aceponate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74050-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrocortisone aceponate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074050207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocortisone aceponate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14538 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydrocortisone 17-propionate 21-acetate, 11β, 17, 21-trihydroxypregna-4-ene-3, 20-dione 21-acetate 17-propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROCORTISONE ACEPONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2340UP1L2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Hydrocortisone aceponate (HCA) and how does it work?

A1: HCA is a non-halogenated, double-esterified topical glucocorticoid. Like other glucocorticoids, it works by binding to glucocorticoid receptors in the skin. This binding leads to a cascade of downstream effects, including the inhibition of inflammatory mediators like prostaglandins and leukotrienes. [, , , ]

Q2: What makes HCA different from other topical glucocorticoids?

A2: HCA is a double ester, which means it has been modified to enhance its penetration into the skin while minimizing systemic absorption. This characteristic contributes to its favorable safety profile. [, , , ]

Q3: What is the molecular formula and weight of HCA?

A3: Unfortunately, the provided research articles do not explicitly mention the molecular formula or weight of HCA.

Q4: What skin conditions is HCA used to treat?

A4: HCA has been shown to be effective in treating various steroid-responsive dermatoses in humans and animals. These include atopic dermatitis, erythemato-ceruminous otitis externa, and flea allergy dermatitis. [, , , , , , , , , , ]

Q5: What is the evidence for HCA’s efficacy in treating canine atopic dermatitis?

A6: Several studies have investigated HCA for canine atopic dermatitis. A randomized controlled trial found HCA spray significantly reduced clinical signs compared to placebo over 28 days. Another study demonstrated comparable efficacy to oral ciclosporin over 84 days. [, ]

Q6: Can HCA be used in cats?

A7: While not licensed for use in cats, an open-label pilot study suggested HCA spray might be effective and safe in managing presumed feline allergic dermatitis. Further research is needed to confirm these findings. []

Q7: Does HCA cause skin atrophy?

A9: HCA exhibits a lower tendency to cause skin atrophy compared to some other potent topical glucocorticoids. Studies using high-frequency ultrasound have shown that HCA did not induce significant skin thinning, unlike betamethasone-17-valerate. []

Q8: How is HCA absorbed and metabolized?

A11: HCA, being a double ester, undergoes hydrolysis in the skin, converting it to its active form, hydrocortisone. This process allows for a controlled release and reduces the risk of systemic side effects associated with direct glucocorticoid application. [, ]

Q9: What are the advantages of HCA being formulated as a spray?

A12: The spray formulation allows for convenient and even application, particularly in hairy areas. It also enhances drug delivery by increasing the surface area of contact with the skin. [, , , , ]

Q10: Are there any other novel drug delivery systems being explored for HCA?

A13: While the provided research mainly focuses on topical application via creams and sprays, transdermal sprays have been researched for other hormone deliveries, potentially opening avenues for HCA delivery as well. []

Q11: What are the future research directions for HCA?

A14: Further research could explore alternative delivery systems for HCA to improve efficacy and patient compliance. Additionally, investigating its use in other inflammatory skin conditions and expanding its application in veterinary medicine could be beneficial. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-[[1-[[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]carbamoyl]cyclopentyl]methyl]-4-phenylbutanoic acid](/img/structure/B1673368.png)

![3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B1673373.png)

![2-[[2-[[4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)phenyl]sulfonyl-methylamino]acetyl]-methylamino]-N,N-dimethylacetamide](/img/structure/B1673376.png)

![(2S)-2-[(2S)-2-amino-3-(2-methylbut-3-en-2-yloxy)propanoyl]-1-[(2R,3S)-2,3-diamino-2-[(2S,3R)-4-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-4-oxobutan-2-yl]-5-methylhexanoyl]-3-(2-iminoacetyl)pyrrolidine-2-carbaldehyde](/img/structure/B1673379.png)